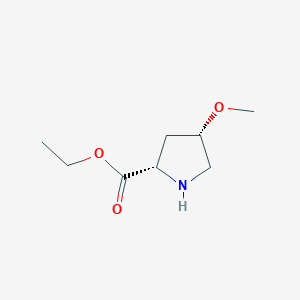
ethyl (2S,4S)-4-methoxypyrrolidine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2S,4S)-4-methoxypyrrolidine-2-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S,4S)-4-methoxypyrrolidine-2-carboxylate typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reaction of (S)-4-methoxypyrrolidine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to yield the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of chiral catalysts or chiral resolution techniques is essential to achieve high enantiomeric purity. Advanced techniques such as preparative chromatography or crystallization may be employed to separate the desired enantiomer from the racemic mixture.
化学反应分析
Types of Reactions
Ethyl (2S,4S)-4-methoxypyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogenating agents (e.g., thionyl chloride) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ethyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate.
Reduction: Formation of ethyl (2S,4S)-4-methoxypyrrolidine-2-methanol.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the reagent used.
科学研究应用
Ethyl (2S,4S)-4-methoxypyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in enzyme inhibition studies.
Medicine: Investigated for its potential therapeutic effects, particularly as a precursor to drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of ethyl (2S,4S)-4-methoxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, potentially inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
相似化合物的比较
Ethyl (2S,4S)-4-methoxypyrrolidine-2-carboxylate can be compared with other pyrrolidine derivatives, such as:
Ethyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group.
Ethyl (2S,4S)-4-aminopyrrolidine-2-carboxylate: Contains an amino group instead of a methoxy group.
Ethyl (2S,4S)-4-chloropyrrolidine-2-carboxylate: Contains a chlorine atom instead of a methoxy group.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the methoxy group, which can influence its reactivity and biological activity.
属性
分子式 |
C8H15NO3 |
|---|---|
分子量 |
173.21 g/mol |
IUPAC 名称 |
ethyl (2S,4S)-4-methoxypyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-3-12-8(10)7-4-6(11-2)5-9-7/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1 |
InChI 键 |
DBBNCHOEDJWSEU-BQBZGAKWSA-N |
手性 SMILES |
CCOC(=O)[C@@H]1C[C@@H](CN1)OC |
规范 SMILES |
CCOC(=O)C1CC(CN1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


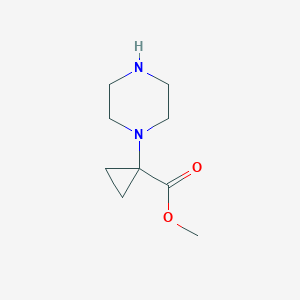
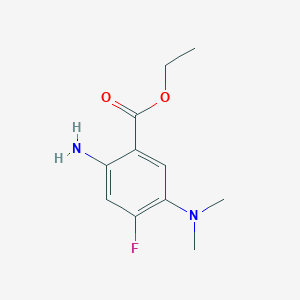
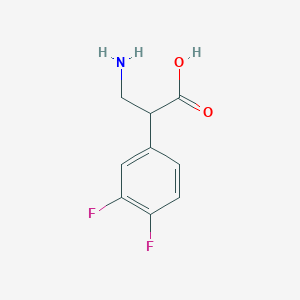
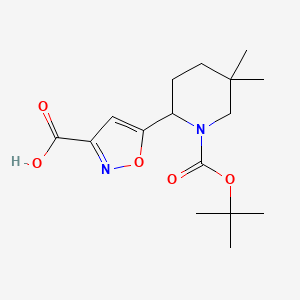
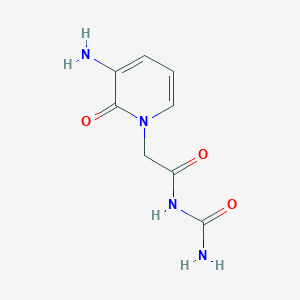
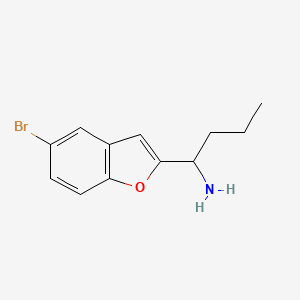
![1-{3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl}pyrrolidine](/img/structure/B13541515.png)
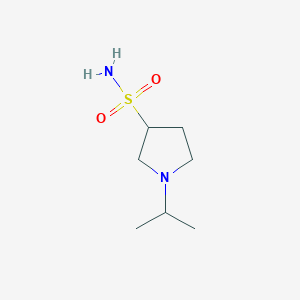
![Tert-butyl 2-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13541541.png)
![tert-butyl2-[(1H-imidazol-2-yl)formamido]acetate](/img/structure/B13541545.png)
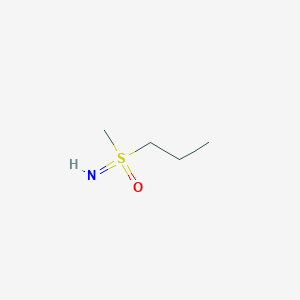
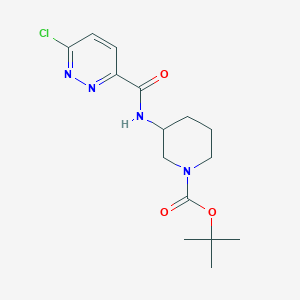
![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-iodophenyl)propanoic acid](/img/structure/B13541569.png)
![2-[(6-Bromopyridin-2-yl)sulfinyl]acetic acid](/img/structure/B13541581.png)
